2,4-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Catalog No.
S2727613
CAS No.
2034545-65-6
M.F
C12H10Cl2N2O2
M. Wt
285.12
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]b...

CAS Number

2034545-65-6

Product Name

2,4-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

IUPAC Name

2,4-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12

InChI

InChI=1S/C12H10Cl2N2O2/c1-7-8(6-16-18-7)5-15-12(17)10-3-2-9(13)4-11(10)14/h2-4,6H,5H2,1H3,(H,15,17)

InChI Key

LQNSIACERNIOFE-UHFFFAOYSA-N

SMILES

CC1=C(C=NO1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl

solubility

not available

2,4-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a heterocyclic compound characterized by the presence of a dichloro-substituted benzamide and a 5-methyl-1,2-oxazole moiety. Its molecular formula is C12H10Cl2N2O2C_{12}H_{10}Cl_{2}N_{2}O_{2} with a molar mass of approximately 279.12 g/mol. The compound is notable for its unique structural features, which contribute to its potential biological activities and applications in medicinal chemistry.

Typical of amides and heterocycles:

  • Substitution Reactions: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to various derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Reduction: The oxazole ring may be reduced under specific conditions, altering its properties and biological activity.

Common reagents used in these reactions include lithium aluminum hydride for reduction and various acids or bases for hydrolysis.

Research indicates that 2,4-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide exhibits significant biological activity. It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. The oxazole ring enhances its ability to interact with biological targets such as enzymes and receptors, potentially modulating their activity.

The synthesis of 2,4-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves several steps:

  • Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Benzamide Formation: The reaction of an amine with a carboxylic acid derivative leads to the formation of the benzamide structure.
  • Chlorination: Electrophilic aromatic substitution can introduce chlorine atoms at the 2 and 4 positions on the benzene ring.

Various synthetic routes may employ different starting materials and reaction conditions to optimize yield and purity.

This compound has potential applications in several fields:

  • Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting various diseases.
  • Agricultural Chemistry: Investigated for use as a pesticide or herbicide due to its biological activity against pests.
  • Material Science: Potentially useful in creating novel materials with specific chemical properties.

Studies on the interactions of 2,4-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide with biological targets have shown that it can bind effectively to certain enzymes and receptors. These interactions are often mediated by non-covalent forces such as hydrogen bonding and hydrophobic interactions, which are influenced by the compound's unique structural features.

Several compounds share structural similarities with 2,4-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide. Here are some notable examples:

Compound NameStructureUnique Features
2,4-Dichloro-N-(methyl)benzamideStructureLacks oxazole moiety; simpler structure
5-Methyl-1,3-benzodiazoleStructureDifferent heterocyclic framework; potential for different biological activities
3-Chloro-N-(5-methylisoxazolyl)benzamideStructureContains isoxazole instead of oxazole; differing reactivity

Uniqueness

The uniqueness of 2,4-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide lies in its dual-ring structure combining oxazole and benzamide functionalities. This combination enhances its versatility in medicinal chemistry and allows for diverse interactions with biological targets compared to other compounds that may contain only one type of functional group.

XLogP3

2.8

Dates

Last modified: 08-16-2023

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